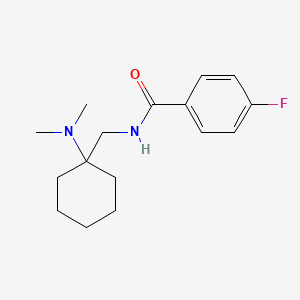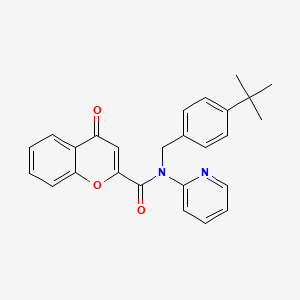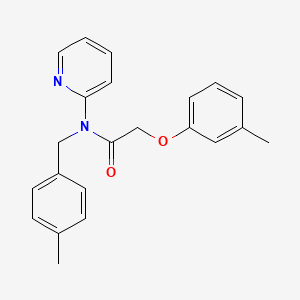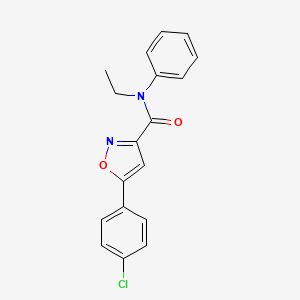
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide: (UNII-16M9TU0YZM) is a chemical compound with the molecular formula C16H23FN2O . It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-((1-(dimethylamino)cyclohexyl)methyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of or .
Substitution: Formation of substituted benzamides .
Scientific Research Applications
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes , modulating their activity and leading to various biological effects. The compound may inhibit certain enzymes or receptors , thereby altering cellular pathways and physiological responses .
Comparison with Similar Compounds
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-chlorobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-bromobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-iodobenzamide
Uniqueness: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins .
Properties
CAS No. |
752142-28-2 |
|---|---|
Molecular Formula |
C16H23FN2O |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
InChI Key |
IGOXMJNGGGFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B14984913.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14984928.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B14984931.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14984937.png)
![N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984945.png)


![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984961.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984974.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14984981.png)

![1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984989.png)

